N-[4-(aminomethyl)phenyl]-4-(4-methylphenoxy)butanamide
Description
N-[4-(Aminomethyl)phenyl]-4-(4-methylphenoxy)butanamide is a butanamide derivative characterized by a 4-methylphenoxy group attached to the butanamide backbone and a 4-aminomethylphenyl substituent on the amide nitrogen. The compound has a molecular formula of C₁₇H₂₀N₂O₂ and a molar mass of 284.35 g/mol . Its key structural features include:
- 4-Methylphenoxy group: Enhances lipophilicity and influences receptor interactions.
This compound is commercially available for research purposes, with applications speculated in medicinal chemistry due to its structural similarity to bioactive amides .
Properties
IUPAC Name |
N-[4-(aminomethyl)phenyl]-4-(4-methylphenoxy)butanamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H22N2O2/c1-14-4-10-17(11-5-14)22-12-2-3-18(21)20-16-8-6-15(13-19)7-9-16/h4-11H,2-3,12-13,19H2,1H3,(H,20,21) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XLYAJJAWIPFPIZ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)OCCCC(=O)NC2=CC=C(C=C2)CN | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H22N2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
298.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[4-(aminomethyl)phenyl]-4-(4-methylphenoxy)butanamide typically involves the reaction of 4-(4-methylphenoxy)butanoic acid with 4-(aminomethyl)aniline under specific conditions. The reaction is usually carried out in the presence of a coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP) to facilitate the formation of the amide bond .
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in its pure form .
Chemical Reactions Analysis
Types of Reactions
N-[4-(aminomethyl)phenyl]-4-(4-methylphenoxy)butanamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate (KMnO4) or hydrogen peroxide (H2O2).
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: The compound can participate in nucleophilic substitution reactions, where the amino group can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: KMnO4 in an acidic medium or H2O2 in the presence of a catalyst.
Reduction: LiAlH4 in anhydrous ether or NaBH4 in methanol.
Substitution: Nucleophiles such as halides or alkoxides in the presence of a base.
Major Products Formed
Oxidation: Formation of corresponding carboxylic acids or ketones.
Reduction: Formation of primary or secondary amines.
Substitution: Formation of substituted amides or other derivatives.
Scientific Research Applications
N-[4-(aminomethyl)phenyl]-4-(4-methylphenoxy)butanamide has several scientific research applications, including:
Chemistry: Used as a building block in the synthesis of more complex molecules and materials.
Biology: Studied for its potential interactions with biological macromolecules and its effects on cellular processes.
Medicine: Investigated for its potential therapeutic properties and as a lead compound in drug discovery.
Industry: Utilized in the development of new materials and as a reagent in various industrial processes
Mechanism of Action
The mechanism of action of N-[4-(aminomethyl)phenyl]-4-(4-methylphenoxy)butanamide involves its interaction with specific molecular targets and pathways. The compound can bind to proteins or enzymes, altering their activity and affecting cellular functions. The exact molecular targets and pathways depend on the specific application and context of its use .
Comparison with Similar Compounds
Comparative Analysis with Structural Analogs
Structural Variations and Key Features
The following table summarizes structural differences and properties of the target compound and its analogs:
Pharmacological and Physicochemical Comparisons
Lipophilicity and Solubility
- The target compound balances moderate lipophilicity (due to 4-methylphenoxy) with aqueous solubility (via the polar aminomethyl group) .
- 4-(4-Ethylphenoxy)-N-(4-morpholinophenyl)butanamide () incorporates a morpholine ring, which enhances solubility through hydrogen bonding, making it more suitable for oral administration.
Electronic Effects
- Electron-withdrawing groups (e.g., chlorine in ) may improve stability but reduce nucleophilicity, affecting reactivity in synthetic pathways.
Biological Activity
N-[4-(aminomethyl)phenyl]-4-(4-methylphenoxy)butanamide is a complex organic compound notable for its unique molecular structure, which includes an amide functional group and two aromatic rings. Its molecular formula is C18H22N2O2, with a molecular weight of approximately 298.38 g/mol. This compound has garnered interest in pharmacological research due to its significant biological activity and potential therapeutic applications.
Preliminary studies suggest that this compound interacts with specific proteins and enzymes, modulating their activity. The proposed mechanism of action involves binding to molecular targets, thereby influencing signal transduction pathways and protein-protein interactions. This modulation may lead to therapeutic effects, particularly in the treatment of diseases such as cancer and neurodegenerative disorders .
Interaction Studies
Research indicates that the compound exhibits binding affinity to various proteins or enzymes, which is essential for elucidating its role in biological pathways. The interactions may influence several cellular processes, making it a valuable candidate for further investigation in drug development.
Comparative Biological Activity
To better understand the biological activity of this compound, it is useful to compare it with structurally similar compounds. The following table summarizes some notable analogs:
| Compound Name | Molecular Formula | Key Features |
|---|---|---|
| N-[4-(aminomethyl)phenyl]-4-(3-chlorophenoxy)butanamide | C18H22ClN2O2 | Chlorine substitution affecting biological activity |
| N-[4-(aminomethyl)phenyl]-4-(3-methylphenoxy)butanamide | C18H22N2O2 | Similar structure with a different phenoxy substitution |
| N-[4-(aminomethyl)phenyl]-4-(2-methoxyphenoxy)butanamide | C18H22N2O3 | Methoxy substitution influencing solubility |
These compounds exhibit varying degrees of biological activity due to their structural differences, highlighting the unique properties of this compound.
Cancer Therapeutic Potential
Recent studies have explored the potential of this compound as a cancer therapeutic agent. For instance, related compounds have shown promising results in inhibiting cancer cell proliferation in vitro. One study reported that structurally similar compounds significantly inhibited Wnt-dependent transcription and reduced the growth of colorectal cancer cells with IC50 values as low as 0.12 μM . These findings suggest that this compound may possess similar anticancer properties, warranting further investigation.
Neurodegenerative Disorders
The compound's potential role in treating neurodegenerative disorders is also under investigation. Research indicates that its ability to modulate protein interactions could influence pathways involved in neurodegeneration, although detailed mechanisms remain to be fully elucidated .
Synthesis and Applications
The synthesis of this compound typically involves the reaction of 4-(4-methylphenoxy)butanoic acid with 4-(aminomethyl)aniline, often facilitated by coupling agents like N,N’-dicyclohexylcarbodiimide (DCC). This process can be scaled for industrial production using automated reactors to enhance efficiency and yield.
In addition to its applications in medicinal chemistry, this compound serves as a building block for more complex molecules and materials in various scientific fields, including organic synthesis and materials science .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
